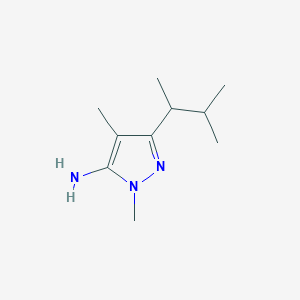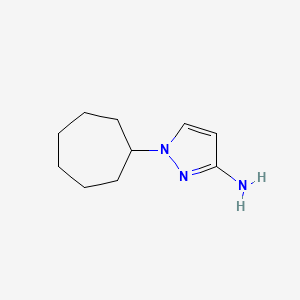
2-Amino-6,6-dimethylhept-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6,6-dimethylhept-4-ynoic acid is a unique organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by its distinctive structure, which includes an amino group, a dimethylhept-4-ynoic acid backbone, and a terminal alkyne group. It is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of 2-Amino-6,6-dimethylhept-4-ynoic acid involves several steps, including addition, condensation, cyclization, and methoxylation reactions . The general synthetic route can be summarized as follows:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is introduced for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the cyclization reaction for the methoxylation reaction.
Analyse Chemischer Reaktionen
2-Amino-6,6-dimethylhept-4-ynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-6,6-dimethylhept-4-ynoic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Amino-6,6-dimethylhept-4-ynoic acid involves its interaction with specific molecular targets and pathways . The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, making the compound valuable in drug discovery and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2-Amino-6,6-dimethylhept-4-ynoic acid can be compared with other similar compounds, such as Fmoc-(2S)-2-Amino-6,6-dimethylhept-4-ynoic acid . While both compounds share a similar backbone structure, the presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group in the latter makes it more suitable for peptide synthesis. The unique structural features of this compound, such as the terminal alkyne group, provide it with distinct reactivity and selectivity, making it a valuable asset in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-amino-6,6-dimethylhept-4-ynoic acid |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
OURDSQVJLLVWCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


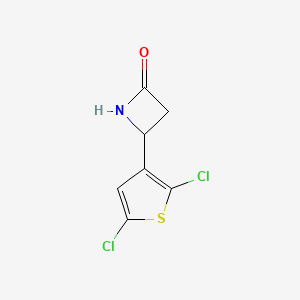

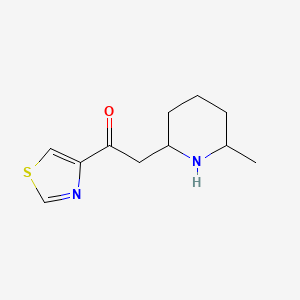
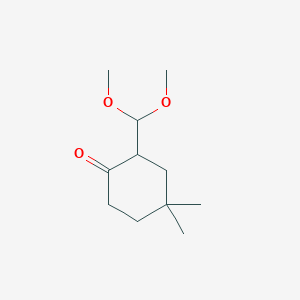
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
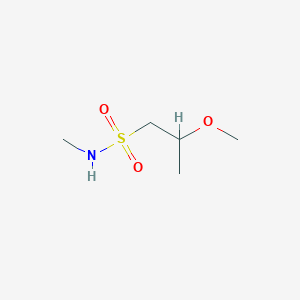
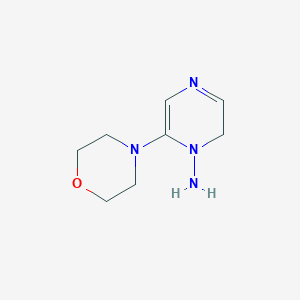
![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)
